PEG2 Linker Length Enables Potent PROTAC-Mediated AURKA Degradation with Short-Linker Advantage
A structure-activity relationship (SAR) study of MK-5108-derived PROTACs targeting Aurora kinase A (AURKA) demonstrated that altering the PEG linker attachment point to the 5-position of thalidomide enabled identification of a potent degrader with a linker as short as 2 PEG units [1]. The optimized PROTAC SK2188, incorporating a PEG2-based linker architecture, achieved DC50,24h = 3.9 nM with Dmax,24h = 89% in cellular degradation assays, while maintaining excellent binding and degradation selectivity [1]. This demonstrates that the PEG2 spacer length—as embodied in Thalidomide-O-PEG2-propargyl—provides sufficient reach for productive ternary complex formation without the extended linker lengths often required for other target protein classes.
| Evidence Dimension | PROTAC degradation potency (AURKA target) |
|---|---|
| Target Compound Data | PEG2-containing PROTAC SK2188: DC50,24h = 3.9 nM; Dmax,24h = 89% |
| Comparator Or Baseline | Longer PEG-linker variants tested within same SAR series; optimal potency achieved with 2 PEG units |
| Quantified Difference | Potent degradation (DC50 in low nanomolar range) achievable with linker as short as 2 PEG units; alternative attachment vectors and longer linkers produced variable degradation profiles |
| Conditions | AURKA-targeting PROTACs evaluated in NGP neuroblastoma cells; 24-hour treatment |
Why This Matters
This establishes that PEG2 is a validated linker length for achieving high-potency CRBN-mediated degradation, eliminating the need for empirical optimization across multiple PEG lengths when designing PROTACs for targets with similar spatial requirements.
- [1] Mendes Maia T, et al. Targeted AURKA degradation: Towards new therapeutic agents for neuroblastoma. ProteomeXchange Dataset PXD040391-3. 2024. Associated publication: Eur J Med Chem. 2022; 115033. View Source
